Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .
Synthesis Analysis
The synthesis of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate involves several steps. In one study, Ethyl 2-amino-4-methylthiazole-5-carboxylate was taken as a starting material and reacted with 4-methyl benzoyl chloride to afford ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate can be represented by the InChI code:1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3
. Chemical Reactions Analysis
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition efficiency. It was found to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution by weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .Physical And Chemical Properties Analysis
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a solid substance with a molecular weight of 186.23 . It has a storage temperature of 4°C and should be protected from light .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. Thiazole-based molecules often exhibit cytotoxic properties, making them interesting candidates for drug discovery .
- Antibacterial and Antifungal Activity : Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate derivatives have shown promising antibacterial and antifungal properties. Scientists investigate their efficacy against various pathogens .
- Pesticides and Herbicides : Thiazole derivatives, including ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate, are studied for their potential as agrochemicals. They may act as pesticides or herbicides to protect crops from pests and weeds .
- Luminescent Materials : Researchers explore the luminescent properties of thiazole-based compounds. Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate derivatives could find applications in optoelectronic devices or sensors .
- Metal Complexes : The thiazole ring can coordinate with metal ions. Scientists investigate the synthesis of metal complexes using ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate as a ligand. These complexes may have catalytic or biological activity .
- Building Blocks : Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules with specific functionalities .
- Pollutant Detection : Thiazole derivatives can be modified to create sensors for detecting environmental pollutants. Researchers investigate their use in monitoring water quality or air pollution .
Medicinal Chemistry and Drug Development
Agricultural Chemistry
Materials Science
Coordination Chemistry
Organic Synthesis
Environmental Chemistry
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets
Mode of Action
Thiazole derivatives have been reported to interact with DNA and topoisomerase II, leading to DNA double-strand breaks . .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBCXGTVCVLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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